Bezafibrate Butyl Ester
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Overview
Description
Bezafibrate Butyl Ester is a derivative of bezafibrate, a fibrate drug primarily used to lower cholesterol and triglycerides in the blood. This compound is an esterified form of bezafibrate, which may have unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bezafibrate Butyl Ester can be synthesized through esterification, a reaction between bezafibrate and butanol in the presence of a catalyst. The reaction typically involves heating bezafibrate with butanol and a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible, so the ester is often distilled off as it forms to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes using packed-bed reactors or fluidized bed reactors to enhance efficiency and yield . The use of immobilized lipase as a biocatalyst can also be explored for a more environmentally friendly production method .
Chemical Reactions Analysis
Types of Reactions
Bezafibrate Butyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to bezafibrate and butanol in the presence of water and a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and butanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Transesterification: Alcohols and acid or base catalysts are used.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products Formed
Hydrolysis: Bezafibrate and butanol.
Transesterification: A different ester and butanol.
Reduction: Alcohol derivatives of bezafibrate.
Scientific Research Applications
Bezafibrate Butyl Ester has various scientific research applications, including:
Mechanism of Action
Bezafibrate Butyl Ester exerts its effects primarily through its active form, bezafibrate. Bezafibrate is an agonist of peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism . By activating PPARα, bezafibrate increases the catabolism of triglycerides and reduces the levels of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) while increasing high-density lipoproteins (HDL) .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: Another fibrate drug used to lower cholesterol and triglycerides.
Gemfibrozil: A fibrate drug with similar lipid-lowering effects.
Clofibrate: An older fibrate drug with similar applications.
Uniqueness
Bezafibrate Butyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to other fibrates. The esterification can potentially enhance its solubility, stability, and bioavailability .
Properties
Molecular Formula |
C23H28ClNO4 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
butyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C23H28ClNO4/c1-4-5-16-28-22(27)23(2,3)29-20-12-6-17(7-13-20)14-15-25-21(26)18-8-10-19(24)11-9-18/h6-13H,4-5,14-16H2,1-3H3,(H,25,26) |
InChI Key |
IHZZXKIBNMZGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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